molecular formula C8H14OS B13994126 S-tert-butyl cyclopropanecarbothioate CAS No. 58058-56-3

S-tert-butyl cyclopropanecarbothioate

Cat. No.: B13994126
CAS No.: 58058-56-3
M. Wt: 158.26 g/mol
InChI Key: WGDFGIWLKSWMHW-UHFFFAOYSA-N
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Description

S-tert-butyl cyclopropanecarbothioate: is an organic compound characterized by the presence of a tert-butyl group attached to a cyclopropane ring, which is further connected to a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-butyl cyclopropanecarbothioate typically involves the reaction of tert-butyl thiol with cyclopropanecarboxylic acid derivatives. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability . The use of sustainable and environmentally friendly methods is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

S-tert-butyl cyclopropanecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides, amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of S-tert-butyl cyclopropanecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-tert-butyl cyclopropanecarbothioate is unique due to its combination of a cyclopropane ring and a carbothioate group, which imparts distinct reactivity and stability. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable .

Properties

CAS No.

58058-56-3

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

S-tert-butyl cyclopropanecarbothioate

InChI

InChI=1S/C8H14OS/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3

InChI Key

WGDFGIWLKSWMHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)C1CC1

Origin of Product

United States

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